4-((2-methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide
CAS No.: 683763-47-5
Cat. No.: VC7175164
Molecular Formula: C25H26N2O4S
Molecular Weight: 450.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683763-47-5 |
|---|---|
| Molecular Formula | C25H26N2O4S |
| Molecular Weight | 450.55 |
| IUPAC Name | 4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-phenoxyphenyl)benzamide |
| Standard InChI | InChI=1S/C25H26N2O4S/c1-19-9-7-8-18-27(19)32(29,30)22-16-14-20(15-17-22)25(28)26-23-12-5-6-13-24(23)31-21-10-3-2-4-11-21/h2-6,10-17,19H,7-9,18H2,1H3,(H,26,28) |
| Standard InChI Key | FXLARSTXVCVCOX-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Introduction
4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a benzamide core substituted with sulfonamide and phenoxyphenyl groups, as well as a methylpiperidine moiety. This structure suggests its utility in drug discovery, particularly in targeting biological pathways involving sulfonyl and amide functional groups.
Synthesis Pathways
The synthesis of 4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(2-phenoxyphenyl)benzamide typically involves:
-
Formation of the Sulfonamide Group: Reacting a piperidine derivative (e.g., 2-methylpiperidine) with a sulfonating agent to introduce the sulfonyl functionality.
-
Amide Bond Formation: Coupling the sulfonamide intermediate with 4-amino-N-(2-phenoxyphenyl)benzamide using standard peptide coupling agents (e.g., EDC or DCC).
-
Purification: Crystallization or chromatographic methods to isolate the final product.
Biological Relevance
Although specific pharmacological data for this compound is limited, its structural motifs suggest potential roles in:
-
Enzyme Inhibition:
-
Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes.
-
Benzamides often act as ligands for receptors or enzymes.
-
-
Drug Design Applications:
-
The phenoxyphenyl group may enhance lipophilicity and membrane permeability.
-
The piperidine ring can improve binding affinity to protein targets by mimicking natural ligands.
-
-
Potential Therapeutic Areas:
-
Anti-inflammatory agents (due to the sulfonamide group).
-
Neurological disorders (via piperidine derivatives often associated with neurotransmitter modulation).
-
Potential Applications
Given its structure, this compound could be explored for:
-
Pharmaceutical Development:
-
As a lead compound for drug candidates targeting neurological or inflammatory pathways.
-
-
Biological Research Tools:
-
To probe enzymatic mechanisms involving sulfonamides or amides.
-
-
Chemical Libraries:
-
Inclusion in high-throughput screening for novel bioactivities.
-
Data Table: Comparison with Related Compounds
| Compound Name | Core Structure | Reported Activity |
|---|---|---|
| N-(Phenoxyphenyl)-benzamides | Benzamide | Anti-inflammatory, anti-tumor agents |
| Piperidine-sulfonamides | Piperidine + Sulfonamide | Enzyme inhibitors |
| 4-Methoxy-Benzamides | Methoxy-Benzamide | Choline transporter inhibitors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume